molecular formula C8H11NO B067234 (2-Ethylpyridin-4-yl)methanol CAS No. 165558-78-1

(2-Ethylpyridin-4-yl)methanol

Cat. No.: B067234
CAS No.: 165558-78-1
M. Wt: 137.18 g/mol
InChI Key: KMRUOPWMFMXHMI-UHFFFAOYSA-N
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Description

(2-Ethylpyridin-4-yl)methanol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, a basic heterocyclic organic compound

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpyridin-4-yl)methanol typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2-ethylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (2-Ethylpyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (2-Ethylpyridin-4-yl)methanal using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to (2-Ethylpyridin-4-yl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: (2-Ethylpyridin-4-yl)methanal.

    Reduction: (2-Ethylpyridin-4-yl)methane.

    Substitution: (2-Ethylpyridin-4-yl)methyl chloride.

Scientific Research Applications

(2-Ethylpyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial applications.

Comparison with Similar Compounds

    (2-Methylpyridin-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (2-Propylpyridin-4-yl)methanol: Similar structure but with a propyl group instead of an ethyl group.

    (2-Butylpyridin-4-yl)methanol: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: (2-Ethylpyridin-4-yl)methanol is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to its methyl, propyl, and butyl counterparts. This uniqueness can be leveraged in designing specific reactions and applications where the ethyl group provides distinct advantages.

Properties

IUPAC Name

(2-ethylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRUOPWMFMXHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.36 g of sodium borohydride are added portionwise to a solution of 5.08 g of ethyl 2-ethylpyridine-4-carboxylate in 53 ml of ethanol, under an inert atmosphere of argon at a temperature in the region of 0° C. The reaction mixture is refluxed with stirring for 3 hours and then concentrated to dryness under reduced pressure. The residue thus obtained is taken up in 500 ml of dichloromethane and then washed with 500 ml of water. The organic phase is dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure. 3.16 g of 2-ethyl-4-(hydroxymethyl)pyridine are thus obtained.
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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